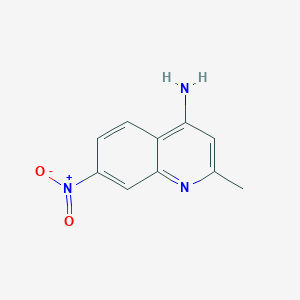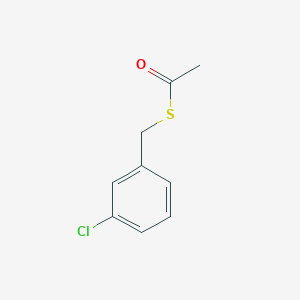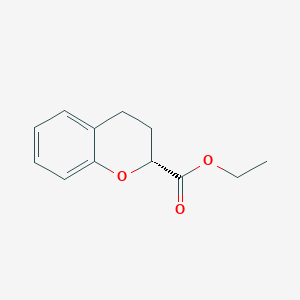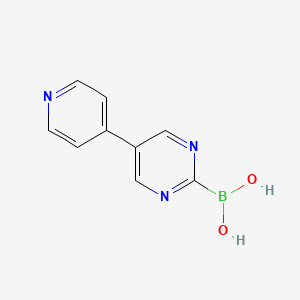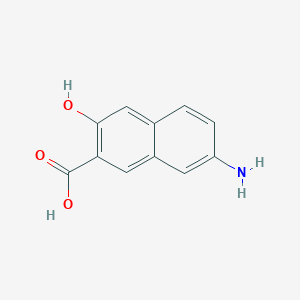
7-Amino-3-hydroxynaphthalene-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Amino-3-hydroxy-2-naphthoic acid is an organic compound with the molecular formula C11H9NO3 It is a derivative of naphthalene, characterized by the presence of an amino group at the 7th position, a hydroxyl group at the 3rd position, and a carboxylic acid group at the 2nd position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-amino-3-hydroxy-2-naphthoic acid typically involves the reaction of 3-hydroxy-2-naphthoic acid with ammonia under high pressure and in the presence of catalysts such as zinc chloride. The reaction is carried out in an autoclave at a temperature of approximately 195°C for 36 hours . The reaction mixture is then treated with hydrochloric acid and sodium hydroxide to isolate the desired product .
Industrial Production Methods: Industrial production of 7-amino-3-hydroxy-2-naphthoic acid follows similar synthetic routes but on a larger scale. The use of continuous reactors and optimized reaction conditions ensures higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 7-Amino-3-hydroxy-2-naphthoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The amino group can be reduced to form amines.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like diazonium salts are used for azo coupling reactions.
Major Products Formed:
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Azo dyes and pigments.
Scientific Research Applications
7-Amino-3-hydroxy-2-naphthoic acid has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various dyes and pigments.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of azo dyes and other industrial chemicals.
Mechanism of Action
The mechanism of action of 7-amino-3-hydroxy-2-naphthoic acid involves its interaction with specific molecular targets. The amino and hydroxyl groups play a crucial role in its reactivity and binding to biological molecules. The compound can form hydrogen bonds and participate in various biochemical pathways, influencing cellular processes and exhibiting potential therapeutic effects .
Comparison with Similar Compounds
3-Hydroxy-2-naphthoic acid: Lacks the amino group at the 7th position.
2-Hydroxy-1-naphthoic acid: Has a hydroxyl group at the 2nd position instead of the 3rd.
3-Amino-2-naphthoic acid: Lacks the hydroxyl group at the 3rd position.
Properties
CAS No. |
64863-13-4 |
|---|---|
Molecular Formula |
C11H9NO3 |
Molecular Weight |
203.19 g/mol |
IUPAC Name |
7-amino-3-hydroxynaphthalene-2-carboxylic acid |
InChI |
InChI=1S/C11H9NO3/c12-8-2-1-6-5-10(13)9(11(14)15)4-7(6)3-8/h1-5,13H,12H2,(H,14,15) |
InChI Key |
YPLIWODOGVLLCV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=CC(=C(C=C21)O)C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



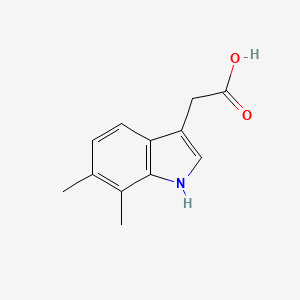
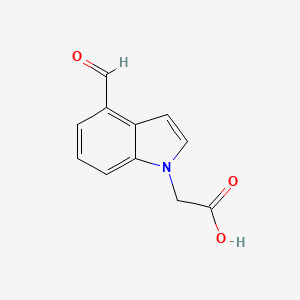
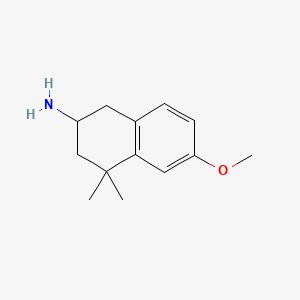



![6,7-Dichloro-2-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B11897699.png)
![2-Chloro-7-methylthieno[3,2-D]pyrimidin-4(3H)-one](/img/structure/B11897719.png)
